molecular formula C9H10BrNO2 B1313444 Ethyl 2-bromo-5-methylnicotinate CAS No. 65996-16-9

Ethyl 2-bromo-5-methylnicotinate

Cat. No. B1313444
Key on ui cas rn: 65996-16-9
M. Wt: 244.08 g/mol
InChI Key: PKLWSPZTPMXMIU-UHFFFAOYSA-N
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Patent
US04294969

Procedure details

The crude 2-cyano-5-(N,N-dimethylamino)-4-methyl-2,4-pentanedienoate (15.9 g) was dissolved in acetic acid (50 ml) and the mixture heated at 40°. A solution of 30% HBr/acetic acid (100 ml) was added dropwise and then the mixture was heated to 55° with stirring. After heating for 3/4 of an hour, the solution was poured onto ice, neutralized with solid Na2CO3 and extracted with CH2Cl2 (4×200 ml). The organic extracts were dried over Na2SO4, filtered and concentrated to dryness. The residue was distilled at 114°-120° (0.4 mm) to yield 6.3 g (35% yield) of ethyl 2-bromo-5-methylnicotinate.
Name
2-cyano-5-(N,N-dimethylamino)-4-methyl-2,4-pentanedienoate
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:3](=[CH:7][C:8]([CH3:13])=[CH:9][N:10]([CH3:12])C)[C:4]([O-:6])=[O:5])#N.[BrH:14].[C:15](O)(=O)[CH3:16].C([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C>[Br:14][C:12]1[N:10]=[CH:9][C:8]([CH3:13])=[CH:7][C:3]=1[C:4]([O:6][CH2:15][CH3:16])=[O:5] |f:1.2,3.4.5|

Inputs

Step One
Name
2-cyano-5-(N,N-dimethylamino)-4-methyl-2,4-pentanedienoate
Quantity
15.9 g
Type
reactant
Smiles
C(#N)C(C(=O)[O-])=CC(=CN(C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Br.C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 40°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 55°
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 3/4 of an hour
ADDITION
Type
ADDITION
Details
the solution was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 114°-120° (0.4 mm)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)OCC)C=C(C=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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